Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Description
Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic amine derivative featuring a fused cyclopropane ring system. This compound is characterized by its stereochemistry (cis configuration) and functionalization with an ethyl ester group and a hydrochloride salt. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. Key properties include:
- Molecular Formula: C₈H₁₄ClNO₂ (based on ).
- Molecular Weight: 191.66 g/mol ().
- CAS Number: 1989558-84-0 ().
- Solubility: Typically stored at room temperature in sealed, moisture-free conditions ().
The compound’s rigid bicyclic structure enhances binding affinity to biological targets, while the ethyl ester group improves lipophilicity and bioavailability .
Properties
IUPAC Name |
ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(8)4-9-5-8;/h6,9H,2-5H2,1H3;1H/t6-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLVMVRPIVJYLB-QMGYSKNISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12C[C@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems, especially those involving nitrogen-containing heterocycles.
Industry: Utilized in the synthesis of materials and chemicals that require specific structural features.
Mechanism of Action
The mechanism by which cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Methyl 3-Azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride
- CAS : 2089649-12-5 ().
- Molecular Formula: C₇H₁₂ClNO₂.
- Molecular Weight : 177.63 g/mol.
- Key Difference : Methyl ester substitution reduces molecular weight and lipophilicity compared to the ethyl variant.
- Applications : Used in peptide mimetics and as a building block for small-molecule inhibitors ().
Ethyl 3-Benzyl-3-Azabicyclo[3.1.0]hexane-1-carboxylate
- CAS: Not explicitly listed ().
- Molecular Formula: C₁₅H₁₉NO₂.
- Molecular Weight : 245.32 g/mol.
- Key Difference : Benzyl substitution at the 3-position introduces aromaticity, enhancing π-π stacking interactions in receptor binding .
Stereochemical Variants
rac-(1R,5S,6R,7S)-2-Azabicyclo[3.2.1]octane-6,7-diol Hydrochloride
Methyl (1S,5R)-5-(Trifluoromethyl)-3-Azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride
- CAS : M681717 ().
- Molecular Formula: C₉H₁₁F₃ClNO₂.
- Key Difference : Trifluoromethyl group enhances metabolic stability and electronegativity, influencing pharmacokinetics .
Substituent-Modified Analogues
6,6-Difluoro-3-Azabicyclo[3.1.0]hexane Hydrochloride
3-Aza-bicyclo[3.1.0]hex-3-yl Pyridinyl Derivatives
- Example : 1-{1-[6-(3-Aza-bicyclo[3.1.0]hex-3-yl)-pyridin-3-yl]-cyclopropyl}-1H-pyrazole-4-carboxylic acid ethyl ester ().
- Key Difference : Pyridinyl and cyclopropyl groups expand π-system interactions, optimizing kinase inhibition .
Non-Bicyclic Analogues with High Similarity
Ethyl Piperidine-4-carboxylate Hydrochloride
- CAS : 147636-76-8 ().
- Similarity Score : 0.93 (structural similarity due to ester and amine groups).
- Key Difference: Monocyclic piperidine scaffold lacks the conformational rigidity of bicyclic systems, reducing target selectivity .
Comparative Data Table
Biological Activity
Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound belonging to the class of azabicyclic compounds, which are notable for their nitrogen-containing structures. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in drug development and enzyme studies.
- Molecular Formula : C8H14ClNO2
- Molecular Weight : Approximately 191.66 g/mol
- Physical Form : White crystalline solid
- Melting Point : Varies with purity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its bicyclic structure allows it to engage in various chemical reactions, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the azabicyclic class exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of 3-azabicyclo[3.1.0]hexane can significantly inhibit cell proliferation in various cancer cell lines. For instance, certain spiro-fused derivatives demonstrated cytostatic effects comparable to established chemotherapeutic agents like cisplatin .
- Enzyme Inhibition : Some derivatives act as histone deacetylase inhibitors and opioid receptor antagonists, indicating potential applications in cancer therapy and pain management .
Case Studies and Research Findings
- Antitumor Efficacy :
- Cell Cycle Analysis :
- Actin Cytoskeleton Disruption :
Comparative Activity Table
| Compound | Cell Line | Growth Inhibition | Mechanism of Action |
|---|---|---|---|
| Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl | 3T3-SV40 | 2.4x (vs control) | G0/G1 phase arrest |
| Cisplatin | 3T3-SV40 | 1.6x (vs control) | G2/M phase arrest |
| Other spiro-fused derivatives | Various | Up to 1.7x | Cytostatic effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves cyclization of ethyl glycidate derivatives with nitrones or aziridines under acidic conditions. For example, stereoselective intramolecular cyclopropanation via Rh-catalyzed reactions can yield the bicyclic core with >90% enantiomeric excess . Key steps include:
- Step 1 : Formation of the azabicyclo[3.1.0]hexane scaffold via [3+2] cycloaddition.
- Step 2 : Esterification with ethyl chloroformate in anhydrous dichloromethane.
- Step 3 : Salt formation with HCl gas in ethanol.
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to enforce cis-configuration .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : H and C NMR to confirm bicyclic framework and ester/amine proton environments (e.g., δ 1.2–1.4 ppm for ethyl group; δ 3.5–4.0 ppm for bridgehead protons) .
- X-ray Crystallography : Resolve absolute stereochemistry; the cis-configuration shows characteristic dihedral angles of 55–60° between the ethyl ester and nitrogen .
- HPLC-MS : Monitor purity (>98%) using C18 columns with 0.1% TFA in acetonitrile/water gradients .
Q. What are the critical physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- Solubility : Hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL in pH 7.4 PBS). For organic solvents, DMSO (50 mg/mL) is preferred for stock solutions .
- Stability : Degrades <5% over 6 months at -20°C in anhydrous conditions. Avoid light and humidity to prevent ester hydrolysis .
Advanced Research Questions
Q. How does stereochemistry (cis vs. trans) at the bicyclic bridgehead influence pharmacological activity?
- Methodological Answer :
- Receptor Binding Assays : Compare cis and trans isomers in vitro using radioligand displacement (e.g., H-naloxone for opioid receptors). Cis isomers show 10x higher affinity due to optimal nitrogen lone-pair orientation .
- MD Simulations : Analyze interactions with target proteins (e.g., µ-opioid receptor). Cis-configuration allows better hydrogen bonding with Asp147 and Tyr148 residues .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using IC values adjusted for assay conditions (e.g., cell type, incubation time). For example, discrepancies in kinase inhibition (IC 0.5–5 µM) arise from varying ATP concentrations .
- SAR Studies : Systematically modify substituents (e.g., ethyl ester → tert-butyl) to isolate steric/electronic effects. Replace the ethyl group with fluorinated analogs to enhance metabolic stability .
Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed?
- Methodological Answer :
- Prodrug Design : Convert the ethyl ester to a pivaloyloxymethyl (POM) prodrug, increasing oral bioavailability from 15% to 45% in rodent models .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm) to prolong half-life from 2 to 8 hours in plasma .
Key Considerations for Experimental Design
- Contradiction Handling : When replication fails (e.g., inconsistent cyclization yields), verify anhydrous conditions (Karl Fischer titration for HO <0.01%) and catalyst lot variability .
- Advanced Characterization : Use dynamic NMR to study ring-flipping kinetics (ΔG‡ ≈ 60 kJ/mol for azabicyclo ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
